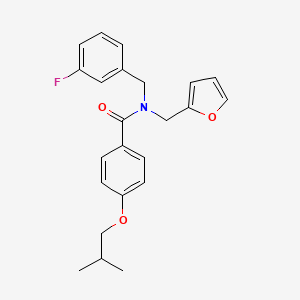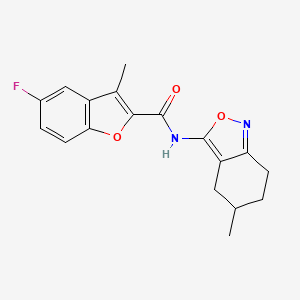![molecular formula C22H22ClNO3 B11392288 3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11392288.png)
3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the availability of high-purity starting materials .
化学反応の分析
Types of Reactions
3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways .
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenoxy)-N’-[1-(4-methylphenyl)ethylidene]acetohydrazide
- Ethyl (2-chlorophenoxy)(phenyl)acetate
Uniqueness
3-{1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C22H22ClNO3 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
3-[1-[2-(2-chlorophenoxy)ethyl]-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H22ClNO3/c1-16-6-8-17(9-7-16)20-12-10-18(11-13-22(25)26)24(20)14-15-27-21-5-3-2-4-19(21)23/h2-10,12H,11,13-15H2,1H3,(H,25,26) |
InChIキー |
CBCCLCQDMLLSJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2CCOC3=CC=CC=C3Cl)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-sulfonamide](/img/structure/B11392213.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B11392216.png)

![N-(2-Phenylethyl)-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11392226.png)
![N-[4-(acetylamino)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392228.png)
![3-(4-Chlorophenyl)-1-ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B11392235.png)
![8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11392240.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methylbenzyl)pyrimidine-4-carboxamide](/img/structure/B11392255.png)
![3,7-dibenzyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392257.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11392262.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11392275.png)

![6-(4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392295.png)
